Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate
Description
Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate is a synthetic thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one ring substituted with a 2-thioxo group and a hexanoate ester moiety (methylethyl ester). This compound belongs to a class of molecules known for diverse biological activities, including kinase inhibition and anti-inflammatory properties .
Properties
Molecular Formula |
C12H19NO3S2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
propan-2-yl 6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoate |
InChI |
InChI=1S/C12H19NO3S2/c1-9(2)16-11(15)6-4-3-5-7-13-10(14)8-18-12(13)17/h9H,3-8H2,1-2H3 |
InChI Key |
CWNGBTGCIHBIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCCCN1C(=O)CSC1=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate involves several steps. One common method includes the reaction of thiosemicarbazide with an appropriate aldehyde or ketone to form a thiazolidine ring. Industrial production methods often employ green chemistry approaches, such as using eco-friendly solvents and catalysts to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazolidinone moieties. Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate has shown promising antibacterial activity against several bacterial strains. For instance, compounds derived from thiazolidinones have been reported to exhibit significant inhibition against Mycobacterium smegmatis, indicating potential applications in treating tuberculosis .
Anticancer Properties
The thiazolidinone scaffold has also been associated with anticancer activities. Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival .
Study 1: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of thiazolidinone derivatives were synthesized and tested for their antibacterial properties. This compound was among the compounds evaluated, demonstrating a minimum inhibitory concentration (MIC) that suggests its potential as an antibacterial agent against resistant strains .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Mycobacterium smegmatis | 50 |
| Control Compound | Staphylococcus aureus | 25 |
Study 2: Anticancer Activity
Another significant study assessed the anticancer effects of various thiazolidinone derivatives. This compound was tested against human cancer cell lines, showing an IC50 value indicative of its effectiveness in inhibiting cell growth.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 7.52 |
| HCT-116 | 5.00 |
Mechanism of Action
The mechanism of action of Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like aldose reductase, which plays a role in diabetic complications. The compound binds to the active site of the enzyme, preventing its activity and thereby reducing the formation of harmful sugar alcohols . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Thiazolidinone Derivatives
a) 6-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid (CAS: 4649-06-3)
- Structure : Differs from the target compound by replacing the methylethyl ester with a carboxylic acid group.
- Reported purity: 95% .
- Applications : Serves as a precursor for ester derivatives and has been studied in hybrid molecules for anti-inflammatory activity .
b) Methyl 6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate (CAS: 15788-36-0)
- Structure: Features a benzylidene substituent on the thiazolidinone ring and a methyl ester.
- Properties : Increased lipophilicity due to the aromatic benzylidene group. Molecular weight: 349.08 g/mol .
- Significance : Demonstrates the impact of aromatic substituents on molecular interactions and stability.
c) Methyl 6-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate (BH55276)
- Structure: Incorporates a 3-bromobenzylidene group on the thiazolidinone ring.
- Properties: Molecular weight: 428.36 g/mol; CAS: 329224-46-4.
a) 6-((5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid
- Activity : Inhibits apoptosis signal-regulating kinase 1 (ASK1) with IC₅₀ = 0.2 μM. The furylmethylene and bromophenyl groups enhance binding affinity .
- Comparison : The carboxylic acid form may exhibit lower cell permeability than ester derivatives like the target compound.
b) [(5Z)-5-(5-Phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one Derivatives
- SAR Insights: Substituents on the furan ring (e.g., bromine) significantly affect kinase inhibition potency. Esterification of the hexanoic acid chain could modulate solubility and metabolic stability .
Physicochemical and Analytical Data Comparison
Table 1: Key Properties of Selected Thiazolidinone Derivatives
Key Observations:
- Ester vs.
- Substituent Effects : Aromatic groups (e.g., benzylidene) increase molecular weight and may improve target binding through π-π interactions .
Biological Activity
Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 267.41 g/mol. It features a thiazolidinone core, which is known for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit potent antibacterial properties. For instance, compounds related to this compound have shown minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound 8 | 0.004–0.03 | E. coli, En. cloacae |
| Compound 12 | 0.011 | P. aeruginosa |
| Methylethyl derivative | 0.015 | S. aureus |
The most sensitive bacteria identified were Enterobacter cloacae and Bacillus cereus, while E. coli exhibited the highest resistance . The presence of specific functional groups in the thiazolidinone ring was crucial for enhancing antibacterial efficacy.
Antifungal Activity
In addition to antibacterial properties, methylethyl derivatives have also demonstrated notable antifungal activity. For example, related compounds have shown MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains.
Table 2: Antifungal Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Fungi |
|---|---|---|
| Compound 15 | 0.004 | T. viride |
| Compound X | 0.008 | A. fumigatus |
These findings indicate that methylethyl derivatives can be effective against both Gram-positive and Gram-negative bacteria as well as a range of fungal pathogens .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the thiazolidinone core influence the biological activity of these compounds significantly. The presence of substituents such as methyl or ethyl groups on the nitrogen atom enhances both antibacterial and antifungal activities.
Key Findings:
- Substituent Effects : Methyl or ethyl substitutions increase lipophilicity, improving cell membrane penetration.
- Ring Modifications : Changes in the thiazolidinone ring structure can lead to variations in biological activity, indicating a need for careful design in drug development.
Case Studies
Several case studies highlight the potential applications of methylethyl derivatives in treating infections caused by resistant bacterial strains:
- Study on Efficacy Against Resistant Strains : A study demonstrated that methylethyl derivatives were effective against multi-drug resistant strains of Staphylococcus aureus, showcasing their potential as alternative therapeutic agents .
- Combination Therapy : Research indicated that combining methylethyl derivatives with conventional antibiotics resulted in synergistic effects, enhancing overall efficacy against resistant pathogens .
Q & A
Q. What are the recommended synthetic pathways for Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate, and how can purity be optimized?
The compound’s synthesis likely involves thiazolidinone ring formation via cyclization of thiourea derivatives with α-halo esters or ketones. A validated approach includes:
- Step 1 : Reacting hexanoate precursors with thiocyanate or isothiocyanate reagents to introduce the thioxo group (observed in analogous thiazolidinone syntheses) .
- Step 2 : Cyclization under basic conditions (e.g., KOH/DMF) to form the 4-oxo-2-thioxo-1,3-thiazolidine core .
- Purity Optimization : Use preparative HPLC or recrystallization in ethanol/water mixtures, monitored by TLC (silica gel, chloroform:methanol 9:1) and NMR (¹H, ¹³C) to confirm regioselectivity and absence of byproducts .
Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS at 0, 1, 3, 7, and 14 days.
- Key Metrics : Track hydrolysis of the ester group (methylethyl hexanoate) and thioxo-thiazolidinone ring opening. Note that acidic conditions may accelerate ester hydrolysis, while basic conditions destabilize the thiazolidinone ring .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of the thioxo-thiazolidinone moiety with nucleophiles?
Discrepancies in nucleophilic substitution outcomes (e.g., amine vs. thiol reactivity) can arise from solvent polarity and steric effects:
- Experimental Design : Compare reactions in polar aprotic (DMF) vs. protic (ethanol) solvents using model nucleophiles (e.g., hydrazine, benzyl mercaptan). Monitor intermediates via in-situ IR spectroscopy to detect thiourea adducts or ring-opened products .
- Data Interpretation : Contradictions may stem from competing pathways (e.g., Michael addition vs. ring-opening). DFT calculations can predict regioselectivity based on frontier molecular orbitals .
Q. How can the compound’s environmental fate be assessed, particularly its persistence in aquatic systems?
- Methodology : Use OECD 308/309 guidelines to study biodegradation in water-sediment systems. Measure half-life via LC-MS/MS and identify metabolites (e.g., sulfonic acid derivatives).
- Advanced Analysis : Apply QSAR models to predict bioaccumulation potential, leveraging logP values (estimated at ~2.8) and soil sorption coefficients (Koc) .
- Contradiction Management : If lab data conflict with model predictions (e.g., unexpected persistence), validate with microcosm studies simulating real-world microbial diversity .
Methodological Challenges and Solutions
Q. What analytical techniques differentiate between keto-enol tautomerism in the 4-oxo-thiazolidinone core?
- Approach : Use variable-temperature ¹H NMR (DMSO-d6, 25–80°C) to observe proton shifts indicative of tautomeric equilibrium. Complement with IR spectroscopy (C=O and C=S stretching frequencies at ~1700 cm⁻¹ and ~1250 cm⁻¹, respectively) .
- Advanced Confirmation : X-ray crystallography provides definitive evidence of dominant tautomeric forms in the solid state .
Q. How can researchers design enzyme inhibition assays targeting the thiazolidinone scaffold?
- Protocol :
- Step 1 : Screen against kinases (e.g., CDK2) or hydrolases (e.g., acetylcholinesterase) using fluorescence-based assays.
- Step 2 : Perform kinetic studies (Lineweaver-Burk plots) to determine inhibition mode (competitive/uncompetitive).
- Troubleshooting : Address false positives by pre-incubating the compound with DTT to rule out thiol-reactive artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
